(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid
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Overview
Description
(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C7H9BFNO3 and a molecular weight of 184.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with ethoxy and fluorine groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid typically involves the reaction of 2-ethoxy-5-fluoropyridine with a boron-containing reagent under specific conditions. One common method is the use of a palladium-catalyzed borylation reaction, where the pyridine derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or substituted alkene products . This reaction is facilitated by a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide.
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh3)4), bis(pinacolato)diboron, aryl or vinyl halides, base (e.g., K2CO3, NaOH)
Major Products
The major products of these reactions are biaryl compounds or substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(2-Ethoxy-5-fluoropyridin-4-yl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling but lacks the ethoxy and fluorine substituents, which can influence reactivity and selectivity.
2-Fluoropyridin-4-ylboronic acid: Similar structure but without the ethoxy group, affecting its solubility and reactivity.
2-Ethoxypyridin-4-ylboronic acid: Lacks the fluorine substituent, which can impact the electronic properties of the compound.
The unique combination of ethoxy and fluorine substituents in this compound provides distinct reactivity and selectivity advantages in various synthetic applications .
Properties
IUPAC Name |
(2-ethoxy-5-fluoropyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAWRCDGUJRSMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)OCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678192 |
Source
|
Record name | (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259370-15-4 |
Source
|
Record name | (2-Ethoxy-5-fluoropyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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